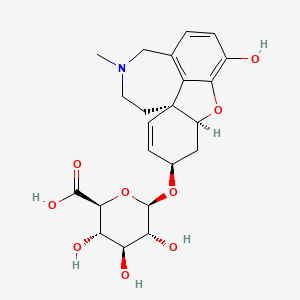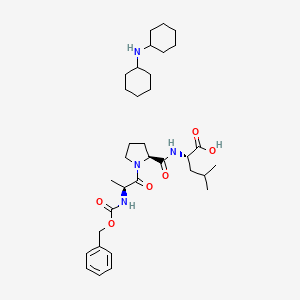
Stavudine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stavudine-d3, also known as 2’,3’-Didehydro-3’-deoxythymidine-d3, is a deuterated form of stavudine. Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of stavudine due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Stavudine-d3 can be synthesized through various methods, including direct synthesis and isotopic exchange. One common method involves the use of deuterated reagents in the synthesis of stavudine. The process typically includes the following steps:
Starting Material: The synthesis begins with a deuterated sugar, such as deuterated ribose.
Glycosylation: The deuterated sugar undergoes glycosylation with a thymine base to form a nucleoside.
Dehydration: The nucleoside is then dehydrated to form the deuterated stavudine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of this compound.
化学反应分析
Types of Reactions
Stavudine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated thymine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding deuterated dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include deuterated thymine derivatives, deuterated dihydro derivatives, and various substituted this compound compounds.
科学研究应用
Stavudine-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of stavudine in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of stavudine.
Drug Development: Used in the development of new antiretroviral drugs by providing insights into the mechanism of action and resistance.
Biological Studies: Employed in studies related to HIV replication and the effects of antiretroviral therapy.
作用机制
Stavudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate (dGTP) and gets incorporated into the viral DNA. This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.
相似化合物的比较
Stavudine-d3 is compared with other nucleoside reverse transcriptase inhibitors such as:
Zidovudine: Similar in structure but differs in its side effect profile and potency.
Lamivudine: Another NRTI with a different resistance profile and mechanism of action.
Didanosine: Similar in its inhibition of reverse transcriptase but has different pharmacokinetic properties.
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of HIV/AIDS treatment. Its stable isotopic labeling makes it an essential tool for understanding the pharmacokinetics, metabolic pathways, and mechanism of action of stavudine. The compound’s unique properties and applications highlight its importance in the field of medicinal chemistry and drug development.
属性
CAS 编号 |
1217619-42-5 |
|---|---|
分子式 |
C₁₀H₉D₃N₂O₄ |
分子量 |
227.23 |
同义词 |
2’,3’-Didehydro-3’-deoxythymidine-d3; 3’-Deoxy-2’-thymidinene-d3; 3’-Deoxy-2’,3’-didehydrothymidine-d3; Avostav-d3; D4t-d3; BMY-27857-d3; Zerit-d3; NSC 163661-d3; Sanilvudine-d3; Virostav-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)



![(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate](/img/structure/B1140412.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)



![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)

